Technical Whitepaper: Synthesis and Characterization of Sodium 3-Methoxy-3-oxoprop-1-en-1-olate
Technical Whitepaper: Synthesis and Characterization of Sodium 3-Methoxy-3-oxoprop-1-en-1-olate
Executive Summary & Molecular Profile
Sodium 3-methoxy-3-oxoprop-1-en-1-olate (CAS: 34987-43-2 / 1872210-12-2) is the sodium salt of methyl 3-hydroxyacrylate (also known as sodium methyl formylacetate). It serves as a critical C3-dielectrophilic synthon in organic synthesis, acting as a masked equivalent of malondialdehyde.
Its primary utility lies in the regioselective construction of pyrimidine heterocycles—a scaffold ubiquitous in oncology drugs (e.g., 5-Fluorouracil, Capecitabine) and agrochemicals. Unlike the unstable free aldehyde form, the sodium enolate salt offers superior shelf stability and handling characteristics, provided moisture is rigorously excluded.
Molecular Identity
| Property | Specification |
| IUPAC Name | Sodium (E)-3-methoxy-3-oxoprop-1-en-1-olate |
| Common Names | Sodium methyl formylacetate; Sodium methyl 3-hydroxyacrylate |
| Formula | C₄H₅NaO₃ |
| Molecular Weight | 124.07 g/mol |
| Appearance | White to off-white hygroscopic powder |
| Solubility | Soluble in water, methanol; sparingly soluble in toluene |
Mechanistic Design
The synthesis relies on a Crossed Claisen Condensation . The reaction design must address two competing pathways: the self-condensation of methyl acetate (which is slow) versus the desired attack on methyl formate.
Key Mechanistic Drivers:
-
Acidity Differential: Methyl formate lacks alpha-protons, making it a non-enolizable electrophile. Methyl acetate (
) is deprotonated by sodium methoxide to generate the active nucleophile. -
Thermodynamic Trap: The product, methyl 3-hydroxyacrylate, is more acidic (
) than the starting ester. It immediately reacts with the methoxide base to form the resonance-stabilized enolate salt. This irreversible deprotonation drives the equilibrium forward and precipitates the product, preventing reverse reactions.
Reaction Pathway Diagram[2]
Caption: Mechanistic flow of the crossed Claisen condensation. The final deprotonation step is the thermodynamic sink that drives yield.
Optimized Synthetic Protocol
This protocol is designed for a 1.0 mole scale, prioritizing safety and purity. The reaction is exothermic; temperature control is a Critical Process Parameter (CPP) to prevent polymerization.
Reagents & Equipment
-
Reactor: 2L Double-jacketed glass reactor with mechanical stirring and N₂ inlet.
-
Solvent: Toluene (Anhydrous, <50 ppm H₂O). Note: Toluene is preferred over ether for scalability and safety.
-
Reagents:
-
Sodium Methoxide (powder, 98%): 54.0 g (1.0 mol)
-
Methyl Formate (Dry): 72.0 g (1.2 mol) – Excess used to ensure complete consumption of enolate.
-
Methyl Acetate (Dry): 74.0 g (1.0 mol)
-
Step-by-Step Methodology
-
System Preparation:
-
Purge the reactor with Nitrogen for 15 minutes.
-
Charge 600 mL of anhydrous Toluene.
-
Add Sodium Methoxide powder under N₂ flow. Cool the suspension to 0–5°C.
-
-
Reagent Addition (The "Formate First" Strategy):
-
Add Methyl Formate to the suspension in one portion. The temperature may rise slightly; re-cool to 0–5°C.
-
Rationale: Presence of the electrophile (formate) before the nucleophile (acetate enolate) generation minimizes methyl acetate self-condensation.
-
-
Reaction Initiation:
-
Add Methyl Acetate dropwise over 60 minutes, maintaining internal temperature < 10°C .
-
Observation: The slurry will thicken significantly as the sodium salt forms. High-torque stirring is required.
-
-
Aging:
-
Allow the mixture to warm naturally to room temperature (20–25°C).
-
Stir for 4–6 hours.
-
Checkpoint: The mixture should appear as a thick, white to pale-yellow suspension.
-
-
Isolation:
-
Filter the solids under a nitrogen blanket (the product is hygroscopic).
-
Wash the cake twice with 100 mL cold Toluene to remove unreacted esters.
-
Wash once with 50 mL anhydrous diethyl ether (optional, aids drying).
-
-
Drying:
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Target Yield: 85–92% (approx. 105–115 g).
-
Synthesis Workflow Diagram
Caption: Operational workflow for the synthesis of Sodium 3-methoxy-3-oxoprop-1-en-1-olate.
Analytical Characterization & Quality Control
Validation of the salt form is distinct from the free enol. The salt should be analyzed in a deuterated solvent that does not protonate it (e.g., DMSO-d₆ or D₂O, though D₂O may cause hydrolysis over time).
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ Expectation: The molecule exists in equilibrium but predominantly shows the trans-like enolate geometry stabilized by the sodium cation.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Insight |
| 8.30 – 8.50 | Doublet (J ≈ 12 Hz) | 1H | =CH-O⁻ | Deshielded enolate proton |
| 4.20 – 4.40 | Doublet (J ≈ 12 Hz) | 1H | =CH-CO | Alpha-proton to ester |
| 3.55 | Singlet | 3H | -OCH₃ | Methyl ester group |
Note: If the sample is wet or protonated, these peaks will shift significantly, and a broad OH peak may appear around 9-11 ppm.
Infrared Spectroscopy (FT-IR)
-
1660–1690 cm⁻¹: Strong C=O stretch (Ester carbonyl, lowered frequency due to conjugation).
-
1580–1600 cm⁻¹: C=C stretch (Enolate character).
-
Broad band 3200–3500 cm⁻¹: Should be absent in pure dry salt. Presence indicates moisture absorption or hydrolysis.
Purity Check (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Phosphate buffer (pH 7) / Acetonitrile.
-
Detection: UV at 254 nm.
-
Impurity Limits: Methyl acetate < 0.5%; Sodium formate < 1.0%.
Downstream Applications: Pyrimidine Construction
The primary value of Sodium 3-methoxy-3-oxoprop-1-en-1-olate is its reactivity with amidines to form pyrimidines. This is a "plug-and-play" module for medicinal chemistry.
Example: Synthesis of Cytosine Analogues Reaction with Urea or Thiourea yields the corresponding pyrimidinone.
Protocol Summary:
-
Dissolve Sodium 3-methoxy-3-oxoprop-1-en-1-olate in water or ethanol.
-
Add Amidine/Urea (1.0 eq).
-
Acidify (HCl) to cyclize.
-
Reflux to complete dehydration.
Application Pathway Diagram
Caption: Divergent synthesis of pyrimidine scaffolds using the sodium enolate salt.
References
- Breitmaier, E. (2021). Terpenes: Flavors, Fragrances, Pharmaca, Pheromones. Wiley-VCH.
-
F. Hoffmann-La Roche AG. (2001). Process for the preparation of methyl formate and sodium enolates. Patent WO200107392.
-
Sigma-Aldrich. (2023). Sodium 3-methoxy-3-oxoprop-1-en-1-olate Product Specification.
-
Wang, Z. (2010). "Claisen Condensation." In: Comprehensive Organic Name Reactions and Reagents. Wiley.[1]
-
PubChem. (2023). Compound Summary: Sodium 3-methoxy-3-oxoprop-1-en-1-olate.[2] National Library of Medicine.
Sources
- 1. US8957244B2 - Process for preparing methyl formate by reaction of methanol with carbon monoxide in the presence of a catalyst system comprising alkali metal formate and alkali metal alkoxide - Google Patents [patents.google.com]
- 2. sodium 3-methoxy-3-oxoprop-1-en-1-olate | 1872210-12-2 [sigmaaldrich.com]
